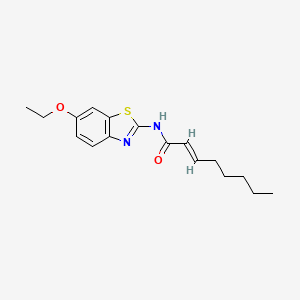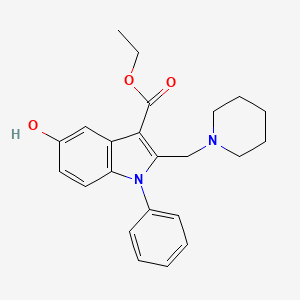![molecular formula C18H24N4O2 B11531545 N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)
N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-BUTYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a butyl-substituted phenyl group and an imidazole ring, which are connected through a propyl chain to an ethanediamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BUTYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE typically involves the following steps:
Formation of the Imidazole-Containing Intermediate: The imidazole ring is introduced through a reaction between an appropriate alkyl halide and imidazole under basic conditions.
Attachment of the Phenyl Group: The butyl-substituted phenyl group is attached via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and ethanediamide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-BUTYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The phenyl and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-BUTYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The imidazole ring may bind to enzymes or receptors, modulating their activity. The phenyl and butyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-METHYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE
- N’-(4-ETHYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE
- N’-(4-PROPYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE
Uniqueness
N’-(4-BUTYLPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE is unique due to the presence of the butyl group, which may impart distinct physicochemical properties and biological activities compared to its methyl, ethyl, or propyl analogs.
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N'-(4-butylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-5-15-6-8-16(9-7-15)21-18(24)17(23)20-10-4-12-22-13-11-19-14-22/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
SRAULMKMOMBFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide](/img/structure/B11531467.png)

![(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11531492.png)
![2-Amino-4-[4-(diethylamino)phenyl]-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531494.png)
![2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11531499.png)
![4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol](/img/structure/B11531514.png)
![Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11531518.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11531521.png)
![(3Z)-1-[(2,6-dimethylmorpholin-4-yl)methyl]-3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11531527.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11531530.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11531533.png)
![Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate](/img/structure/B11531551.png)

![5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
